rac Methyl Efavirenz
Vue d'ensemble
Description
“rac Methyl Efavirenz” is a mixture of diastereomers . It is related to Efavirenz, which is a first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat human immunodeficiency virus (HIV) type 1 infection or to prevent the spread of HIV .
Molecular Structure Analysis
The molecular formula of “rac Methyl Efavirenz” is C15H11ClF3NO2 . The structure of the compound, which substitutes a methyl group for the carbonyl oxygen in efavirenz, has been studied .Physical And Chemical Properties Analysis
The molecular weight of “rac Methyl Efavirenz” is 329.70 . Other physical and chemical properties such as thermal stability have been studied .Applications De Recherche Scientifique
Synthesis and Production
- Efavirenz is a crucial medicine for HIV treatment but remains inaccessible to many. A novel process provides rac-Efavirenz with a 45% yield, involving a copper-catalyzed formation and intramolecular cyclization. This method offers the shortest synthesis of Efavirenz to date, potentially improving accessibility (Correia et al., 2015).
Pharmacogenetics
- Pharmacogenetic studies have found population differences in the metabolism of Efavirenz, linked to the CYP2B6 genotype. This influences Efavirenz plasma exposure, which can affect the drug's efficacy and the risk of central nervous system side effects (Haas et al., 2004).
Neurological Research
- Efavirenz's interaction with the central nervous system is a key research area, particularly its potential to induce neurotoxicity. Studies are exploring the mechanisms of Efavirenz-induced side effects, which range from mild (like dizziness) to severe (like psychosis) (Apostolova et al., 2015).
Comparative Studies with Other HIV Drugs
- Comparative studies with other HIV medications like Raltegravir have been conducted. These studies focus on efficacy, safety, and the occurrence of neuropsychiatric side effects. Such comparisons are crucial for determining the best treatment options for HIV patients (Lennox et al., 2010).
Clinical Pharmacology
- Research in clinical pharmacology aims to understand Efavirenz's pharmacokinetic profile and its effects on patients with HIV. This includes studying the relationship between drug exposure, efficacy, and side effects, which may inform dosage adjustments for individual patients (Csajka et al., 2003).
Safety And Hazards
Propriétés
IUPAC Name |
6-chloro-4-[2-(2-methylcyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO2/c1-8-6-9(8)4-5-14(15(17,18)19)11-7-10(16)2-3-12(11)20-13(21)22-14/h2-3,7-9H,6H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRDGEWILKMMRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac Methyl Efavirenz |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.